Hydrogen Bond Donor Capacity: Target Compound vs. 1-BCP (Des-Hydroxy Analog)
The target compound possesses one hydrogen bond donor (the 4-OH group) and five hydrogen bond acceptors, whereas 1-BCP (CAS 34023-62-6) has zero H-bond donors and four acceptors [1]. This difference directly affects computed drug-likeness parameters: the target compound has a TPSA of 59 Ų and XlogP of 1.1, compared with 1-BCP which lacks a hydroxyl contributor to TPSA and has a higher predicted logP . The additional H-bond donor capacity can improve aqueous solubility and modulate blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Hydrogen bond donor count and computed drug-likeness parameters |
|---|---|
| Target Compound Data | HBD = 1; HBA = 5; TPSA = 59 Ų; XlogP = 1.1 |
| Comparator Or Baseline | 1-BCP (CAS 34023-62-6): HBD = 0; HBA = 4; TPSA = ~38.8 Ų (estimated from PubChem); XlogP ≈ 1.5–2.0 (estimated) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20 Ų; ΔXlogP ≈ −0.4 to −0.9 (more hydrophilic) |
| Conditions | Computed values from PubChem/chem960; XlogP and TPSA calculated by XLOGP3 algorithm |
Why This Matters
For procurement decisions in drug discovery, the target compound offers a distinct H-bond donor/acceptor profile that directly impacts solubility, permeability, and target engagement predictions relative to the closest commercial analog.
- [1] PubChem. 1-BCP (CID 34023-62-6): Computed properties, HBD 0, HBA 4. View Source
